molecular formula C11H11FO3 B1412467 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one CAS No. 1594541-26-0

1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one

Cat. No. B1412467
CAS RN: 1594541-26-0
M. Wt: 210.2 g/mol
InChI Key: LDARKYAPMNKJFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives, such as FOPE, has been a subject of numerous studies . These studies have relied on both established synthetic methods and the development of numerous new methodologies for oxetane synthesis and incorporation . A number of novel methods have been developed to access oxetane-containing compounds .


Molecular Structure Analysis

The molecular structure of FOPE consists of an oxetane ring attached to a phenyl ring via an ether linkage, with a fluoro substituent on the phenyl ring . The exact mass of the molecule is 192.078644241 g/mol .


Chemical Reactions Analysis

Oxetanes, such as the one present in FOPE, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

FOPE has a molecular weight of 192.21 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 203 . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

Synthesis and Liquid Crystal Research

  • The compound has been utilized in the synthesis of new chiral smectic mesogenes, which are materials that exhibit smectic liquid crystalline phases. This synthesis involved Sonogashira coupling and Mitsunobu reaction steps, demonstrating its utility in complex organic synthesis and materials science (Kula, Spadlo, Żurowska, & Dabrowski, 2010).

Dielectric Spectroscopy in Liquid Crystals

  • Dielectric measurements have been performed on liquid-crystalline and solid phases of compounds including 1-[3-fluoro-4-(1-methylheptyloxycarbonyl)phenyl]-2-[4-2,2,3,3,4,4,4-heptafluorobutoxybutoxy)biphenyl-4-yl]ethane (1F7), revealing rich polymorphism and relaxation processes in various smectic phases. This underscores its importance in the study of ferroelectric and antiferroelectric liquid crystals (Kolek et al., 2013).

Generation of Intermediate Ions in Gas Phase

  • Research on the dissociative ionization of related fluorine-containing compounds has led to insights into the formation of ethylen fluoronium ions, contributing to a better understanding of molecular ion behavior in gas-phase chemistry (Ciommer & Schwarz, 1983).

Organometallic Chemistry

  • The compound is involved in organometallic chemistry, particularly in the activation of various propynol derivatives by ruthenium complexes, leading to the formation of allenylidene and alkenylcarbyne complexes. This research contributes to the field of catalysis and synthetic chemistry (Bustelo et al., 2007).

Fluorescent Zinc Sensing and Bioimaging

  • The compound has been investigated for its fluorescent zinc sensing properties and potential in cell imaging, demonstrating its application in biochemical sensing and imaging techniques (Bhanja et al., 2015).

Future Directions

Oxetanes, such as the one present in FOPE, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . This suggests that the study and application of FOPE and similar compounds will continue to be a significant area of research in the future.

properties

IUPAC Name

1-[3-fluoro-4-(oxetan-3-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(13)8-2-3-11(10(12)4-8)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDARKYAPMNKJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2COC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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